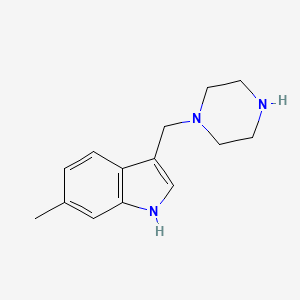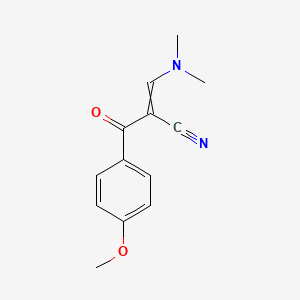
2-Octyloxy-benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Octyloxy-benzaldehyde is an organic compound characterized by the presence of an octyloxy group attached to a benzaldehyde moiety. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, material science, and medicinal chemistry.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 2-Octyloxybenzaldehyd beinhaltet typischerweise die Alkylierung von 2-Hydroxybenzaldehyd mit Octylbromid. Diese Reaktion wird in Gegenwart einer Base wie Kaliumcarbonat in einem geeigneten Lösungsmittel wie Aceton durchgeführt . Die Reaktion verläuft unter Rückflussbedingungen und das Produkt wird durch Standard-Chromatographietechniken gereinigt.
Industrielle Produktionsmethoden: Die industrielle Produktion von 2-Octyloxybenzaldehyd folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von kontinuierlichen Strömungsreaktoren, um eine effiziente Mischung und Wärmeübertragung zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um die Ausbeute zu maximieren und Nebenprodukte zu minimieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 2-Octyloxybenzaldehyd unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um die entsprechende Carbonsäure zu bilden.
Reduktion: Die Reduktion der Aldehydgruppe ergibt den entsprechenden Alkohol.
Substitution: Die Octyloxygruppe kann unter geeigneten Bedingungen durch andere Alkyl- oder Arylgruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise als Reduktionsmittel verwendet.
Substitution: Substitutionsreaktionen erfordern oft die Verwendung von starken Basen oder Säuren als Katalysatoren.
Hauptprodukte:
Oxidation: 2-Octyloxybenzoesäure.
Reduktion: 2-Octyloxybenzylalkohol.
Substitution: Verschiedene substituierte Benzaldehyde, abhängig vom eingeführten Substituenten.
Wissenschaftliche Forschungsanwendungen
2-Octyloxybenzaldehyd hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Der Wirkmechanismus von 2-Octyloxybenzaldehyd beinhaltet seine Wechselwirkung mit zellulären Makromolekülen. Die Aldehydgruppe kann kovalente Bindungen mit Aminogruppen in Proteinen eingehen, was zur Bildung von Schiff-Basen führt . Diese Wechselwirkung kann die Aktivität von Enzymen und anderen Proteinen modulieren und somit verschiedene zelluläre Signalwege beeinflussen. Zusätzlich verstärkt die Octyloxygruppe die Lipophilie der Verbindung und erleichtert so ihre Wechselwirkung mit Lipidmembranen und intrazellulären Zielstrukturen .
Ähnliche Verbindungen:
2-Hydroxy-3-octyloxybenzaldehyd: Ähnliche Struktur, aber mit einer zusätzlichen Hydroxylgruppe.
2-Chlorbenzaldehyd: Enthält ein Chloratom anstelle der Octyloxygruppe.
2-Methoxybenzaldehyd: Besitzt eine Methoxygruppe anstelle der Octyloxygruppe.
Einzigartigkeit: 2-Octyloxybenzaldehyd ist aufgrund des Vorhandenseins der langen Octyloxykette einzigartig, die besondere physikalisch-chemische Eigenschaften verleiht. Dies macht es besonders nützlich für Anwendungen, die eine erhöhte Lipophilie und Membranpermeabilität erfordern .
Wirkmechanismus
The mechanism of action of 2-Octyloxy-benzaldehyde involves its interaction with cellular macromolecules. The aldehyde group can form covalent bonds with amino groups in proteins, leading to the formation of Schiff bases . This interaction can modulate the activity of enzymes and other proteins, thereby affecting various cellular pathways. Additionally, the octyloxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-3-octyloxybenzaldehyde: Similar structure but with an additional hydroxyl group.
2-Chlorobenzaldehyde: Contains a chlorine atom instead of the octyloxy group.
2-Methoxybenzaldehyde: Features a methoxy group instead of the octyloxy group.
Uniqueness: 2-Octyloxy-benzaldehyde is unique due to the presence of the long octyloxy chain, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring enhanced lipophilicity and membrane permeability .
Eigenschaften
Molekularformel |
C15H22O2 |
|---|---|
Molekulargewicht |
234.33 g/mol |
IUPAC-Name |
2-octoxybenzaldehyde |
InChI |
InChI=1S/C15H22O2/c1-2-3-4-5-6-9-12-17-15-11-8-7-10-14(15)13-16/h7-8,10-11,13H,2-6,9,12H2,1H3 |
InChI-Schlüssel |
GAVKXERDESNQDF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC=CC=C1C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



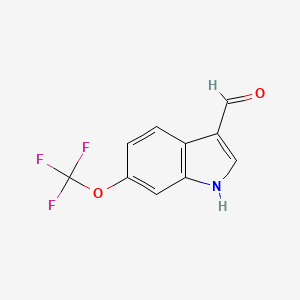

![2-Methyl-5-oxo-5H-chromeno[3,4-C]pyridine-1-carbonitrile](/img/structure/B11874710.png)

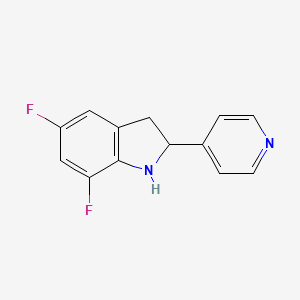

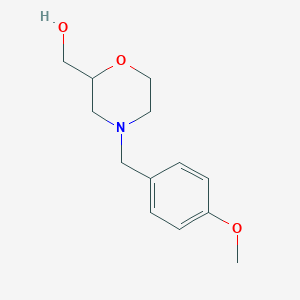
![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11874733.png)

